molecular formula C18H17N3O2S2 B15038804 2-(1,3-Benzothiazol-2-ylthio)-N'-(1-(4-hydroxyphenyl)propylidene)acetohydrazide

2-(1,3-Benzothiazol-2-ylthio)-N'-(1-(4-hydroxyphenyl)propylidene)acetohydrazide

Cat. No.: B15038804
M. Wt: 371.5 g/mol
InChI Key: GIOOBROYQGVZKQ-XSFVSMFZSA-N
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Description

2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(4-hydroxyphenyl)propylidene)acetohydrazide is a complex organic compound that features a benzothiazole ring, a thioether linkage, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(4-hydroxyphenyl)propylidene)acetohydrazide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Thioether Formation: The benzothiazole ring is then reacted with a suitable alkyl halide to form the thioether linkage.

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the thioether intermediate with hydrazine hydrate.

    Condensation Reaction: Finally, the hydrazide is condensed with 4-hydroxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide functional group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(4-hydroxyphenyl)propylidene)acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(4-hydroxyphenyl)propylidene)acetohydrazide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)benzothiazole: Similar in structure but lacks the hydrazide functional group.

    Benzothiazole-2-thiol: Contains the benzothiazole ring and thioether linkage but lacks the hydrazide and hydroxyphenyl groups.

Uniqueness

2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(4-hydroxyphenyl)propylidene)acetohydrazide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H17N3O2S2

Molecular Weight

371.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide

InChI

InChI=1S/C18H17N3O2S2/c1-2-14(12-7-9-13(22)10-8-12)20-21-17(23)11-24-18-19-15-5-3-4-6-16(15)25-18/h3-10,22H,2,11H2,1H3,(H,21,23)/b20-14+

InChI Key

GIOOBROYQGVZKQ-XSFVSMFZSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)O

Canonical SMILES

CCC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)O

Origin of Product

United States

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